(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
Description
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a four-membered ring system with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl substituent at the 2-position adjacent to a carboxylic acid moiety. This compound is significant in medicinal chemistry for its conformational rigidity, which enhances metabolic stability and chiral specificity in drug design. The Boc group facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and prodrug strategies.
Properties
IUPAC Name |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEGSFBKYUXELG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains atert-butoxycarbonyl group , which is commonly used as a protecting group in synthetic organic chemistry. A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction.
Mode of Action
The mode of action of this compound is likely related to its function as a protecting group. The tert-butoxycarbonyl group can be introduced into a variety of organic compounds to protect sensitive functional groups during chemical reactions. This allows for selective reactions to occur at other sites within the molecule.
Biochemical Pathways
They are often used in the synthesis of complex organic molecules, including those involved in various biological processes.
Result of Action
The result of the compound’s action is largely dependent on the specific context in which it is used. As a protecting group, the tert-butoxycarbonyl group can enable the successful synthesis of complex organic molecules by preventing unwanted reactions at sensitive functional groups. This can lead to the production of a wide range of substances with various molecular and cellular effects.
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For example, the efficiency of the introduction of the tert-butoxycarbonyl group into organic compounds has been improved using flow microreactor systems.
Biological Activity
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.
- IUPAC Name : (2R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 1363402-35-0
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The process generally includes:
- Formation of the Azetidine Ring : Utilizing azetidine precursors.
- Boc Protection : The introduction of the Boc group to protect the amine functionality.
- Carboxylation : Introducing a carboxylic acid group to complete the structure.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4T1 (murine mammary carcinoma) | 15 | Induction of apoptosis and cell cycle arrest in G0/G1 phase |
| COLO201 (human colorectal adenocarcinoma) | 12 | Inhibition of DNA synthesis leading to G2/M phase arrest |
| MDA-MB-231 (breast cancer) | 20 | Cytostatic effects with increased resistance observed |
These results indicate that the compound exhibits selective cytotoxicity against certain tumor cell lines, suggesting potential therapeutic applications in oncology.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes such as:
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest, particularly in the G0/G1 and G2/M phases, which is critical for preventing the proliferation of cancer cells.
- Apoptosis Induction : Studies indicate that this compound can trigger apoptotic pathways, leading to programmed cell death in sensitive cancer cell lines.
Case Studies
-
Study on 4T1 Cells : A detailed investigation into the effects of this compound on 4T1 cells revealed that treatment led to significant apoptosis as evidenced by flow cytometry analysis.
"The compound demonstrated a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer agent" .
-
COLO201 Cell Analysis : In another study focused on COLO201 cells, exposure to varying concentrations resulted in notable cell cycle arrest and a decrease in cell viability.
"The results indicated a marked reduction in S phase cells, suggesting effective inhibition of DNA replication" .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related azetidine and pyrrolidine derivatives, focusing on substituent patterns, stereochemistry, and physicochemical properties.
Detailed Analysis
Azetidine Derivatives
- (R)-1-Boc-azetidine-2-carboxylic acid (CAS 228857-58-7) :
Lacks the 2-methyl group, resulting in reduced steric hindrance and greater conformational flexibility. This enhances its utility in dynamic combinatorial chemistry but reduces chiral specificity in enzyme interactions . - (2R)-1-Boc-3,3-dimethylazetidine-2-carboxylic acid (CAS 2165940-24-7) :
The 3,3-dimethyl substitution increases steric bulk, stabilizing the ring in a puckered conformation. This derivative exhibits lower aqueous solubility (≈2 mg/mL) compared to the target compound (≈5 mg/mL) due to heightened hydrophobicity .
Pyrrolidine Analogues
- (2R)-1-Boc-2-methylpyrrolidine-2-carboxylic acid (CAS 166170-15-6) :
The five-membered pyrrolidine ring reduces ring strain, enhancing thermodynamic stability. However, the larger ring size may reduce metabolic resistance compared to azetidines in vivo . - (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid: The 4-methoxy group lowers the carboxylic acid’s pKa (≈2.5 vs. ≈3.0 for non-methoxy analogues), enhancing solubility in polar solvents. This electronic modulation is critical for pH-dependent drug release .
Research Findings
- Stereochemical Impact : The (2R) configuration in the target compound ensures optimal chiral recognition in enzyme-binding studies, outperforming racemic mixtures (e.g., CAS 159749-28-7) by >50% in selectivity assays .
- Synthetic Challenges : Azetidine rings are prone to ring-opening during Boc deprotection under acidic conditions, whereas pyrrolidines are more robust. This necessitates milder deprotection protocols (e.g., TFA in DCM at 0°C) for azetidines .
- Biological Performance: The target compound’s methyl group improves proteolytic stability by 30% compared to non-methylated azetidines, as demonstrated in simulated gastric fluid studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
